Structural Differentiation: Ether Linker Conformational Flexibility vs. Direct Attachment in 4-(5-Bromopyridin-3-yl)morpholine
The target compound 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine (CAS 1010104-32-1) contains a flexible ethyl ether spacer (-O-CH2-CH2-) between the morpholine and 5-bromopyridine moieties, providing four rotatable bonds [1]. In contrast, its analog 4-(5-bromopyridin-3-yl)morpholine (CAS 200064-13-7) lacks this spacer, directly attaching the morpholine nitrogen to the pyridine ring with only two rotatable bonds . This difference in conformational flexibility is critical for kinase inhibitor binding modes, where the ethyl linker allows the morpholine to occupy solvent-exposed regions while the pyridine ring engages the hinge region of the kinase ATP pocket [2].
| Evidence Dimension | Molecular Flexibility (Rotatable Bond Count) |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | 4-(5-Bromopyridin-3-yl)morpholine (CAS 200064-13-7): 2 rotatable bonds |
| Quantified Difference | +2 rotatable bonds (100% increase in conformational degrees of freedom) |
| Conditions | Structural analysis based on SMILES notation: C1COCCN1CCOC2=CC(=CN=C2)Br for target compound; C1COCCN1C2=CC(=CN=C2)Br for comparator |
Why This Matters
This structural distinction is essential for medicinal chemists synthesizing pan-RAF kinase inhibitors, as the ethyl linker is a key feature of the patented generic formula (I) and cannot be substituted with the direct-attachment analog without altering binding kinetics and selectivity.
- [1] MolWiki. 4-[2-(5-bromopyridin-3-yl)oxyethyl]morpholine. CAS No.: 1010104-32-1. Canonical SMILES. Accessed April 2026. View Source
- [2] US20230242486A1 - Pyridinyl morpholine compound, preparation method therefor, and application thereof. Google Patents. 2025. View Source
